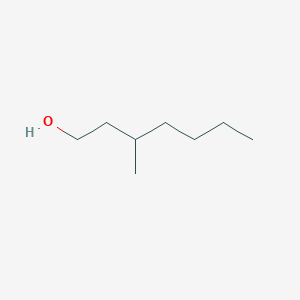

3-甲基-1-庚醇

描述

3-Methyl-1-heptanol is a chemical compound that is not directly discussed in the provided papers. However, related compounds such as 4-methyl-3-heptanol and its isomers are mentioned, which are structurally similar and often involved in biological processes, such as being a component of pheromones in insects . These related compounds can provide insight into the behavior and properties that 3-methyl-1-heptanol may exhibit.

Synthesis Analysis

The synthesis of related compounds, such as 4-methyl-3-heptanol and its stereoisomers, has been described in the literature. For instance, the synthesis of 4-methyl-3-heptanol stereoisomers involves the use of chiral 4-methyl-3-heptanones, reduction to the corresponding alcohols, and stereospecific transesterification . Similarly, the synthesis of 3-methyl-heptanoic acids from chiral precursors has been reported, which could be analogous to methods for synthesizing 3-methyl-1-heptanol .

Molecular Structure Analysis

The molecular structure of 3-methyl-1-heptanol would consist of a seven-carbon chain with a methyl group attached to the third carbon and a hydroxyl group at the first carbon. The structure of 4-methyl-3-heptanol, a closely related compound, has been determined to have different stereoisomers, which significantly affect its biological activity . The absolute configuration of these molecules is crucial for their function as pheromones in insects .

Chemical Reactions Analysis

While the specific chemical reactions of 3-methyl-1-heptanol are not detailed in the provided papers, the reactions of similar compounds can be indicative. For example, 4-methyl-3-heptanol is involved in the formation of aggregation pheromones and undergoes reactions that are sensitive to stereochemistry . The metabolism of 3-methylheptane, a related hydrocarbon, in rats leads to various metabolites, suggesting that 3-methyl-1-heptanol could also be metabolized into multiple compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methyl-1-heptanol can be inferred from studies on similar molecules. For instance, 4-methyl-3-heptanol exhibits a small dielectric Debye process, and its dynamics are affected by intramolecular conformation and external factors such as pressure . The behavior of monohydroxy alcohols like 4-methyl-3-heptanol under different conditions, including mixtures with other alcohols, provides insights into their physical properties and interactions .

科学研究应用

物理性质和化学行为:

- 已经测量了3-甲基-1-庚醇和其他庚醇异构体的复相对介电常数,显示出对压力、温度和异构结构的依赖性,这对于理解液体结构和分子相互作用(Vij, Scaife, & Calderwood, 1981)是相关的。

- 关于3-甲基-1-庚醇及相关化合物的高压介电性质和剪切流变学研究提供了对它们弛豫行为的见解,这对于理解单羟基醇中的分子动力学是重要的(Gainaru et al., 2014)。

生物活性:

- 已确定3-甲基-1-庚醇是松树甲虫和蚂蚁聚集信息素的组成部分。对其立体异构体的研究展示了它在昆虫学中的重要性,特别是在害虫控制和生态研究中(Zada et al., 2004)。

- 在另一项研究中,调查了雄性费舍尔大鼠对3-甲基-1-庚醇的代谢,得到了各种尿液代谢物。这对于理解该化合物的毒理学特性和环境影响是重要的(Serve et al., 1993)。

化学合成和应用:

- 关于3-甲基-1-庚醇及其异构体的合成研究,特别是在信息素生产的背景下,突显了它在有机化学和农业应用中的重要性(Nakagawa & Mori, 1984)。

- 关于含有庚醇异构体(包括3-甲基-1-庚醇)的燃料的燃烧和排放特性的研究,为替代燃料及其环境影响提供了见解(El-Seesy et al., 2020)。

作用机制

Target of Action

3-Methyl-1-heptanol is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom . The primary target of this compound is the olfactory receptors in the nose .

Mode of Action

The interaction of 3-Methyl-1-heptanol with olfactory receptors results in the perception of a fruity smell . This is due to the ability of the OH group to form hydrogen bonds, allowing the molecules to associate .

Biochemical Pathways

For instance, 2-keto acid-based pathways have been engineered to produce non-natural alcohols .

Pharmacokinetics

It’s known that alcohols can be systemic poisons, meaning they can be carried to and affect all parts of the body .

Result of Action

The primary result of the action of 3-Methyl-1-heptanol is the perception of a fruity smell when it interacts with olfactory receptors . This makes it useful in the fragrance industry. It’s also used as a flavoring agent, imparting a fruity taste to products such as candies, beverages, and baked goods .

安全和危害

属性

IUPAC Name |

3-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPPEBVXFKNMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910207 | |

| Record name | 3-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-heptanol | |

CAS RN |

1070-32-2 | |

| Record name | 3-Methyl-1-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9JH4FPA8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

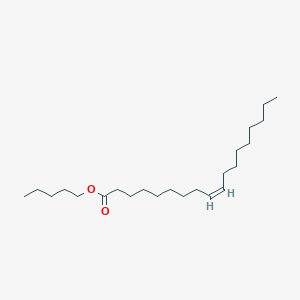

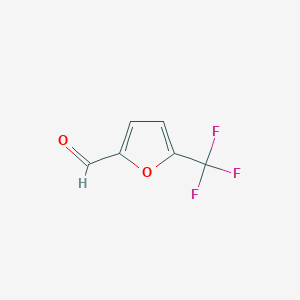

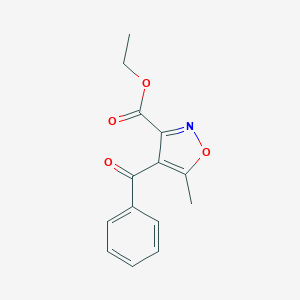

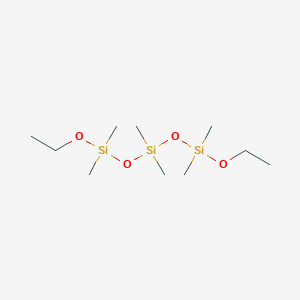

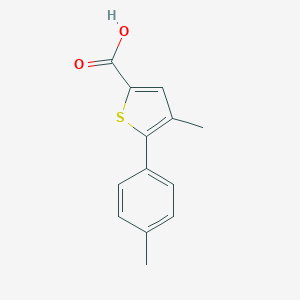

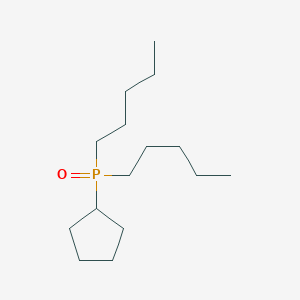

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-methyl-1-heptanol in the context of the provided research?

A1: The research paper "Biodegradation of Para Amino Acetanilide by Halomonas sp. TBZ3" [] identifies 3-methyl-1-heptanol as one of the degradation products of para-amino acetanilide (PAA) by the bacterial strain Halomonas sp. TBZ3. This suggests that Halomonas sp. TBZ3 can utilize PAA, a known environmental pollutant, as a carbon and energy source, breaking it down into less harmful substances, including 3-methyl-1-heptanol.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)

![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)

![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)